molecular formula C8H10N2O2 B8637501 (2-Acetylaminopyridin-4-yl)methanol

(2-Acetylaminopyridin-4-yl)methanol

Cat. No. B8637501
M. Wt: 166.18 g/mol
InChI Key: LKPYHVXLNZEUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Acetylaminopyridin-4-yl)methanol is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-[4-(hydroxymethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H10N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-4,11H,5H2,1H3,(H,9,10,12)

InChI Key

LKPYHVXLNZEUFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic acid 2-acetylamino-pyridin-4-ylmethyl ester (4.2 g, 20 mmol) was stirred with ammonium hydroxide (10 ml) in methanol (50 ml) at room temperature. After 24 hr., the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, EA) to afford 3.36 g (quantitative) of N-(4-hydroxymethyl-pyridin-2-yl)-acetamide as a pale yellow solid. m.p. 145° C.; 1H NMR (200 MHz, CDCl3/CD3OD) δ 2.19 (3H, s), 4.67 (2H, s), 7.08 (1H, d, J=5.0 Hz), 8.10 (1H, s), 8.17 (1H, d, J=5.0 Hz).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Acetoxymethyl-2-acetylaminopyridine (Reference compound No. 11-1, 6.6 g, 32 mmol) was dissolved in tetrahydrofuran (20 mL), and 2N aqueous sodium hydroxide solution (19 mL, 38 mmol) was added dropwise thereto under ice-cooling. The mixture was stirred for 40 minutes at room temperature, and water (100 mL) was added thereto. The whole was extracted with ethyl acetate (80 mL) six times, and then the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting solid was filtered off with the mixed solvent of ethyl acetate and hexane, and then the solid was dried under reduced pressure at 40° C. to give 4.5 g of the title reference compound as a colorless solid. (Yield 86%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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